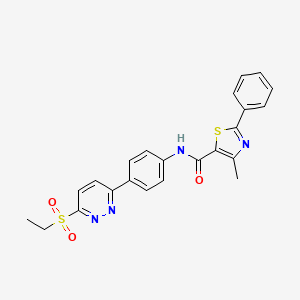

![molecular formula C16H16ClNO2 B2854957 N-[4-(benzyloxy)phenyl]-2-chloropropanamide CAS No. 743444-38-4](/img/structure/B2854957.png)

N-[4-(benzyloxy)phenyl]-2-chloropropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(benzyloxy)phenyl]-2-chloropropanamide” is a chemical compound with the CAS Number: 743444-38-4 . It has a molecular weight of 289.76 and its IUPAC name is N-[4-(benzyloxy)phenyl]-2-chloropropanamide . It is usually stored at room temperature .

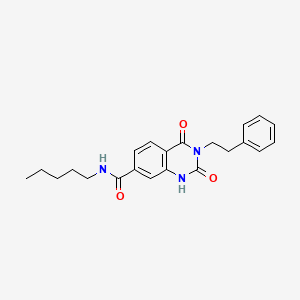

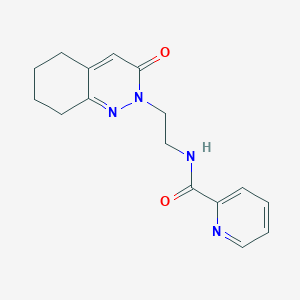

Molecular Structure Analysis

The molecular formula of “N-[4-(benzyloxy)phenyl]-2-chloropropanamide” is C16H16ClNO2 . The InChI code is 1S/C16H16ClNO2/c1-12(17)16(19)18-14-7-9-15(10-8-14)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19) .Physical And Chemical Properties Analysis

“N-[4-(benzyloxy)phenyl]-2-chloropropanamide” is a powder . It has a predicted melting point of 178.68°C and a predicted boiling point of 480.1°C at 760 mmHg . The predicted density is 1.2 g/cm3 and the predicted refractive index is n20D 1.61 .Scientific Research Applications

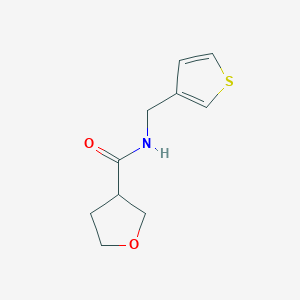

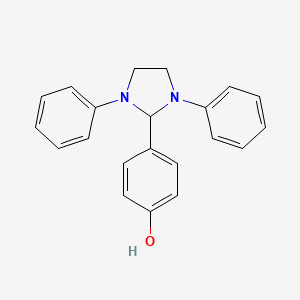

Antagonists of the Human Androgen Receptor

“N-[4-(benzyloxy)phenyl]-2-chloropropanamide” derivatives have been reported as novel antagonists of the human androgen receptor (AR). These compounds target the Activation Function 2 (AF2) region of the AR, which is a link between the AR and its transcriptional function . One of these derivatives, compound T1-12, showed excellent AR antagonistic activity .

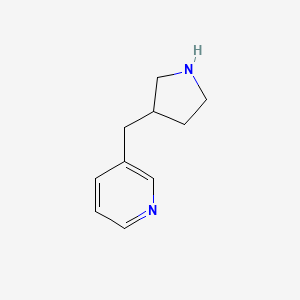

Inhibition of EGFR Kinase

One of the compounds similar to “N-[4-(benzyloxy)phenyl]-2-chloropropanamide”, referred to as compound 6f, has been found to inhibit EGFR kinase at a concentration of 2.05µM . This compound also showed potent antiproliferative results against the A549 cancer cell line .

Induction of Apoptosis in Cancer Cells

The same compound 6f has also been observed to induce apoptosis in cancer cells . This was evident by DAPI staining and phase contrast microscopy .

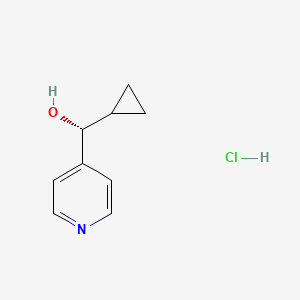

Synthesis of Hetaryl-Azophenol Dyes

4-(Benzyloxy)phenol, a compound structurally similar to “N-[4-(benzyloxy)phenyl]-2-chloropropanamide”, has been used in the preparation of a series of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .

Mechanism of Action

Safety and Hazards

The safety information for “N-[4-(benzyloxy)phenyl]-2-chloropropanamide” includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name |

2-chloro-N-(4-phenylmethoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-12(17)16(19)18-14-7-9-15(10-8-14)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOIBPNEUOSMCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2854878.png)

![6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2854887.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2,3-difluorobenzamide](/img/structure/B2854889.png)

![8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol](/img/structure/B2854890.png)

![2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone](/img/structure/B2854891.png)